molecular formula C5H10Cl2N2 B8526997 2,2-Dichloro-1,3-dimethylimidazolidine

2,2-Dichloro-1,3-dimethylimidazolidine

Cat. No.: B8526997
M. Wt: 169.05 g/mol
InChI Key: PKDPGVIEKCVCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1,3-dimethylimidazolidine is a specialty chemical compound offered for research and development purposes. This reagent serves as a valuable building block in organic synthesis, particularly for introducing chlorine atoms into target molecules. Its structural analogy to related compounds, such as 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) which is a known fluorinating agent , suggests potential utility as a chlorinating agent or a precursor to other reactive species. Researchers can explore its applications in developing novel pharmaceuticals, agrochemicals, and advanced materials. The mechanism of action for such imidazolidine-based reagents often involves the transfer of halogen atoms to nucleophilic sites on substrate molecules, facilitating transformations such as the conversion of alcohols to alkyl halides. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Specific safety information is not available for this exact compound, but similar reagents often require careful handling. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal protocols. Typical storage recommendations for similar compounds include refrigeration .

Properties

Molecular Formula

C5H10Cl2N2

Molecular Weight

169.05 g/mol

IUPAC Name

2,2-dichloro-1,3-dimethylimidazolidine

InChI

InChI=1S/C5H10Cl2N2/c1-8-3-4-9(2)5(8,6)7/h3-4H2,1-2H3

InChI Key

PKDPGVIEKCVCSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1(Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,2-Dichloro-1,3-dimethylimidazolidine and related compounds:

Compound Substituents Halogen Type Ring Saturation Key Applications References
This compound 1,3-dimethyl; 2,2-Cl Chlorine Saturated Potential electrophilic reagent, crosslinking agent (analogous to diones)
2,2-Difluoro-1,3-dimethylimidazolidine 1,3-dimethyl; 2,2-F Fluorine Saturated Building block for selenol derivatives; electronic modulation via fluorine
2-Chloro-1,3-dimethylimidazolinium chloride 1,3-dimethyl; 2-Cl (cationic) Chlorine Partially unsaturated Dehydrating agent (alternative to DCC); amide/peptide bond formation
2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione 1,3-dicyclohexyl; 4,5-dione; 2,2-Cl Chlorine Saturated Chlorodehydroxylation reagent; activated intermediates in organic synthesis

Reactivity and Electronic Properties

  • Halogen Influence : The dichloro substitution in this compound increases electrophilicity compared to its difluoro analog (2,2-Difluoro-1,3-dimethylimidazolidine). Fluorine’s high electronegativity reduces electron density at the 2-position, making the difluoro compound less reactive toward nucleophiles .
  • Cationic vs. Neutral Systems : 2-Chloro-1,3-dimethylimidazolinium chloride (a cationic imidazolinium salt) exhibits superior dehydrating capabilities compared to neutral dichloroimidazolidines due to its enhanced leaving-group ability and stabilization of transition states in condensation reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Dichloro-1,3-dimethylimidazolidine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, analogous imidazolidine derivatives are synthesized by reacting 1,3-dimethylimidazolidinone with chlorinating agents (e.g., POCl₃ or SOCl₂) in a controlled environment. Key parameters include temperature (0–5°C to avoid side reactions), stoichiometric excess of chlorinating agent, and inert atmosphere to prevent hydrolysis . Post-synthesis purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, chloroform/methanol gradient) ensures >95% purity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the imidazolidine backbone. Peaks for methyl groups (δ 2.8–3.2 ppm for ¹H; δ 35–40 ppm for ¹³C) and chlorine-substituted carbons (δ 70–80 ppm for ¹³C) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and chlorine isotope patterns (3:1 ratio for two Cl atoms) .
  • FT-IR : Stretching vibrations for C-Cl bonds (550–600 cm⁻¹) and imidazolidine ring (C-N at 1250–1350 cm⁻¹) validate functional groups .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in amber glass vials under argon or nitrogen at –20°C to prevent moisture absorption and thermal degradation. Desiccants (e.g., silica gel) should be used in storage containers. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor hydrolytic byproducts .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the reactivity of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Hybrid approaches combining DFT (e.g., B3LYP/6-31G**) with experimental kinetics (UV-Vis monitoring of reaction rates) can reconcile data. For example, solvation models (e.g., COSMO-RS) improve accuracy in predicting nucleophilic substitution pathways .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 20–40°C to determine degradation thermodynamics.
  • Mechanistic Probes : Isotope labeling (e.g., D₂O for hydrolysis studies) identifies whether degradation proceeds via SN1 or SN2 pathways .

Q. What methodologies are recommended for identifying and quantifying trace impurities in this compound samples?

  • Methodological Answer :

  • LC-MS/MS : Hyphenated techniques with MRM (multiple reaction monitoring) detect impurities at ppm levels. For example, chlorinated byproducts (e.g., mono-chloro derivatives) are identified via characteristic fragmentation patterns .
  • GC-Headspace Analysis : Volatile impurities (e.g., residual solvents) are quantified using DB-5MS columns and FID detection, calibrated against USP standards .
  • NMR qNMR : Absolute quantification of impurities using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) with maleic acid as an internal standard .

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